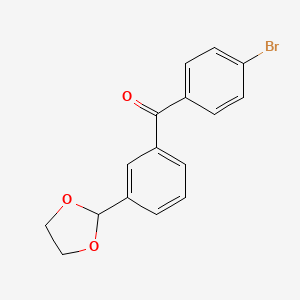

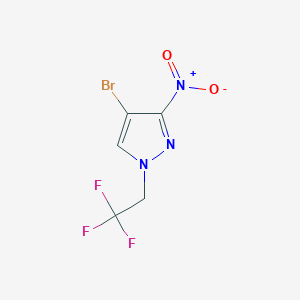

4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves bromination reactions, as well as other steps like demethylation, ketal formation, and acylation. For instance, the synthesis of a natural product involving a brominated benzophenone structure was achieved starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another study synthesized bromophenol derivatives from a dimethoxyphenyl trimethoxyphenyl methanone through bromination and demethylation . Additionally, a fungicide intermediate was prepared by bromination and ketal reaction of a chloroacetophenone derivative . These studies demonstrate the versatility of bromination and related reactions in synthesizing complex brominated benzophenone compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques such as NMR, IR, MS, and sometimes XRD. For example, the structure of 1-Bromo-4-(2,2-diphenylvinyl) benzene was characterized by these methods, confirming the steric configuration which influences its photoluminescence properties . Although the exact molecular structure of "4'-Bromo-3-(1,3-dioxolan-2-yl)benzophenone" is not provided, similar analytical techniques would be used to confirm its structure.

Chemical Reactions Analysis

The brominated benzophenone derivatives participate in various chemical reactions, which are essential for their applications. The study of bromophenols' antioxidant activities involved analyzing their radical scavenging activities, indicating that these compounds can undergo redox reactions . The synthesis of a fungicide intermediate also implies that the brominated benzophenone derivatives can be used in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives, such as solubility, melting point, boiling point, and photoluminescence, are crucial for their practical applications. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The physical constants of 2-Bromo-2',4'-dichloroacetophenone, including density, refractive index, boiling point, and melting point, were measured, providing essential data for handling and processing the compound .

Mécanisme D'action

Target of Action

This compound is a derivative of benzophenone, which is often used in organic chemistry as a building block for the synthesis of many organic compounds

Mode of Action

As a benzophenone derivative, it may interact with its targets through the bromo substituent, two phenyl rings, and a dioxolane ring . The exact nature of these interactions and the resulting changes require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

(4-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDDRYSBQHIOGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645058 |

Source

|

| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898779-18-5 |

Source

|

| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

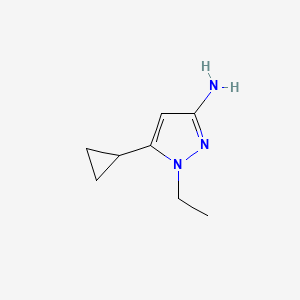

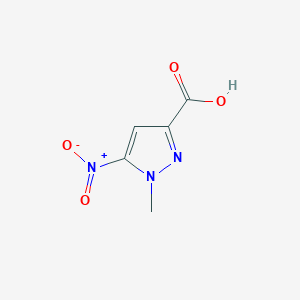

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)

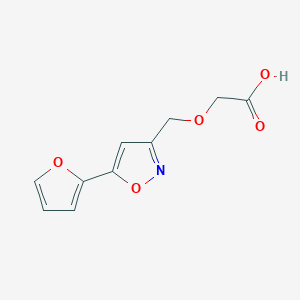

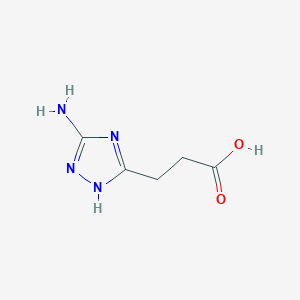

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)

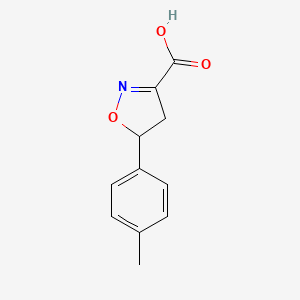

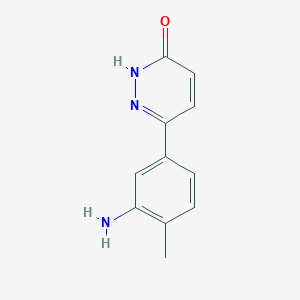

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)